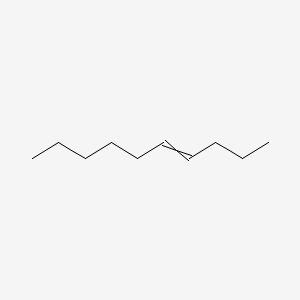
Amyl Amylen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyl Amylen is a natural product found in Angelica gigas with data available.
Wissenschaftliche Forschungsanwendungen
Lipid Nanoparticle Systems for Gene Therapies
Amyl amylen, a component of lipid nanoparticle (LNP) systems, is instrumental in gene therapies. LNPs are leading non-viral delivery systems for genetic drugs like siRNA, mRNA, or plasmid DNA, used for silencing pathological genes, expressing therapeutic proteins, or gene-editing. LNPs demonstrate advantages in potency, payload, and design flexibility, crucial for gene therapy's potential. A significant application includes treating transthyretin-induced amyloidosis, an otherwise untreatable disease, with LNP siRNA drugs (Cullis & Hope, 2017).
Understanding Protein Misfolding Diseases
This compound's relation to amyloid structures contributes to understanding protein aggregation and amyloid formation, key to researching debilitating diseases like Alzheimer's and type II diabetes. This knowledge aids in exploring the functional forms of peptides and proteins, maintaining protein homeostasis, and avoiding protein metastasis (Knowles, Vendruscolo, & Dobson, 2014).
Advances in Alzheimer's Disease Research
This compound is significant in Alzheimer's disease research, particularly in understanding amyloid β-protein's role. Studies focusing on amyloid-β protein's accumulation and cytotoxicity have provided insights into Alzheimer's disease's pathogenesis and potential therapeutic targets (Selkoe, 1999); (Selkoe, 1996); (Selkoe, 2000).
Amyloid β-Protein and Genetic Interventions
Research in Alzheimer's disease also includes using small-molecule anionic sulphonates or sulphates to interfere with amyloid formation, suggesting potential therapeutic applications (Kisilevsky et al., 1995). Additionally, targeting Alzheimer's disease genes with RNA interference for silencing mutant alleles presents an effective strategy (Miller et al., 2004).
Eigenschaften
IUPAC Name |
dec-4-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOPSCRHKEUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876156 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19689-18-0 |
Source


|
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-oxo-5,6-dihydrocyclopenta[b]thiophene-6-carboxamide](/img/structure/B1167465.png)